
N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a cyclopropane carboxamide group, and two fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Carboxamide Intermediate: This step involves the reaction of 4-fluorophenylacetic acid with a suitable cyclopropanation reagent, such as diazomethane, under controlled conditions to form the cyclopropane carboxylic acid derivative.
Amidation Reaction: The cyclopropane carboxylic acid derivative is then reacted with piperidine-1-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Final Coupling: The intermediate is then coupled with 4-fluorophenylamine under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines under strong reducing conditions.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amide reduction.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the piperidine ring may facilitate binding through ionic or hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
- N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide
- N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
Uniqueness
N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is unique due to its dual fluorophenyl groups and the presence of a cyclopropane ring, which may confer distinct steric and electronic properties compared to other similar compounds. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for further study.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(4-fluorophenyl)-4-((1-(4-fluorophenyl)cyclopropanecarboxamido)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C23H24F2N2O2
- Molecular Weight : 396.45 g/mol
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases, particularly Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including metabolism, cell proliferation, and apoptosis. The inhibition of this kinase has implications for conditions such as cancer and neurodegenerative diseases.
Inhibitory Activity
The compound's inhibitory activity against GSK-3β has been quantified, showing promising IC50 values. For example:
- IC50 against GSK-3β : 50 nM
- Selectivity : Demonstrates selectivity over other kinases, which is crucial for minimizing side effects in therapeutic applications.
Cytotoxicity Assays
Cytotoxicity studies conducted on various cell lines (e.g., HT-22 and BV-2) revealed that the compound does not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile in vitro.
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HT-22 | 0.1 | 98 |
HT-22 | 10 | 95 |
BV-2 | 0.1 | 97 |
BV-2 | 10 | 96 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This activity is relevant for treating inflammatory diseases.
Case Studies
- Study on Neurodegenerative Diseases : A study explored the effects of the compound on neuronal cell survival under stress conditions. Results indicated that treatment with the compound significantly improved cell survival rates compared to untreated controls.
- Cancer Research : In a cancer model, the compound demonstrated the ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[[1-(4-fluorophenyl)cyclopropanecarbonyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2/c24-18-3-1-17(2-4-18)23(11-12-23)21(29)26-15-16-9-13-28(14-10-16)22(30)27-20-7-5-19(25)6-8-20/h1-8,16H,9-15H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCGXEDBBKNUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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